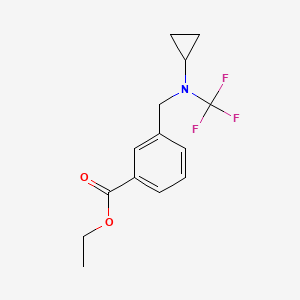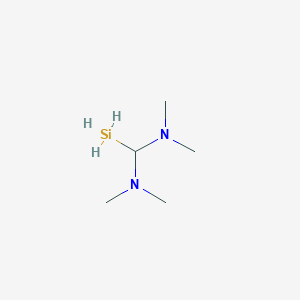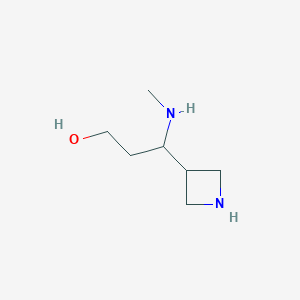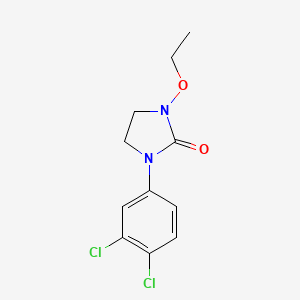
1-(3,4-Dichlorophenyl)-3-ethoxyimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3-ethoxyimidazolidin-2-one is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to an imidazolidinone ring
Méthodes De Préparation
The synthesis of 1-(3,4-Dichlorophenyl)-3-ethoxyimidazolidin-2-one typically involves the reaction of 3,4-dichloroaniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3,4-Dichlorophenyl)-3-ethoxyimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding imidazolidinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases caused by microbial infections.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-ethoxyimidazolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways in microorganisms . This inhibition can lead to the death of the target organisms, making it effective as an antimicrobial agent.
Comparaison Avec Des Composés Similaires
1-(3,4-Dichlorophenyl)-3-ethoxyimidazolidin-2-one can be compared with other similar compounds such as:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Both compounds share the dichlorophenyl group but differ in their functional groups and overall structure.
1-(3,4-Dichlorophenyl)-3-methoxyurea: This compound has a methoxy group instead of an ethoxy group, leading to differences in their chemical properties and reactivity.
3,4-Dichlorophenylhydrazine hydrochloride: This compound contains a hydrazine group, which significantly alters its chemical behavior compared to this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
52420-39-0 |
|---|---|
Formule moléculaire |
C11H12Cl2N2O2 |
Poids moléculaire |
275.13 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-ethoxyimidazolidin-2-one |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-2-17-15-6-5-14(11(15)16)8-3-4-9(12)10(13)7-8/h3-4,7H,2,5-6H2,1H3 |
Clé InChI |
BBPBYKVBUUOOOW-UHFFFAOYSA-N |
SMILES canonique |
CCON1CCN(C1=O)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)
![5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946126.png)
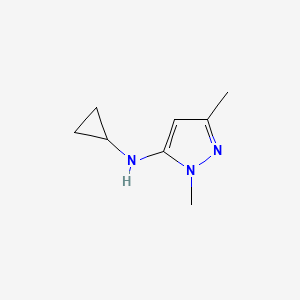
![1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13946130.png)
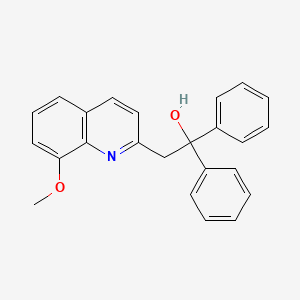
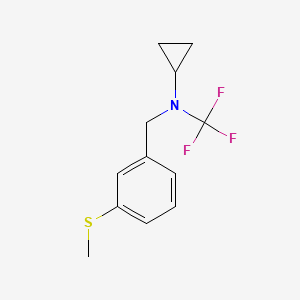
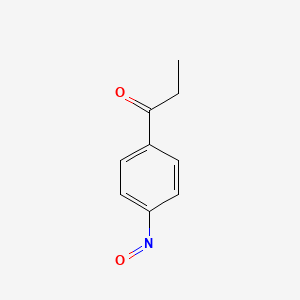
![2,9-Dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B13946156.png)
